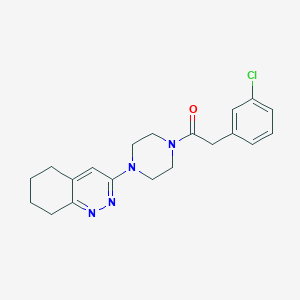

2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a 3-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin heterocycle.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHWMAYEZNENAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Tetrahydrocinnoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Piperazine Derivative: The piperazine ring is often introduced via nucleophilic substitution reactions.

Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the piperazine derivative, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the tetrahydrocinnoline moiety.

Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.

Medicine

In medicinal chemistry, 2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The chlorophenyl group and the piperazine ring are likely critical for binding to these targets, while the tetrahydrocinnoline moiety may influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Backbone

The following table summarizes key structural analogs and their properties:

Pharmacological and QSAR Insights

- Anti-Dopaminergic Activity: highlights that substituents like 2-methoxy or 2,3-dichloro groups on the arylpiperazine enhance antipsychotic activity with reduced catalepsy. The target compound’s tetrahydrocinnolin group may similarly modulate dopamine D2 receptor binding .

- Electron Affinity (EA) and Brain Penetration: QSAR models in correlate EA and QPlogBB (brain/blood partition coefficient) with anti-dopaminergic efficacy. The tetrahydrocinnolin’s electron-rich aromatic system could enhance EA, improving CNS penetration compared to biphenyl analogs .

- The tetrahydrocinnolin in the target compound may offer unique π-π stacking interactions with receptors .

Biological Activity

The compound 2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H23ClN4O

- Molecular Weight : 372.88 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown activity against a range of bacterial strains, indicating potential use as an antimicrobial agent.

- Neuropharmacological Effects : Given its piperazine moiety, there is interest in its effects on the central nervous system, particularly in modulating neurotransmitter systems.

The biological activity is hypothesized to involve several mechanisms:

- Interaction with Receptors : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds with tetrahydrocinnolin structures. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 10 | Caspase activation |

Antimicrobial Activity

Research presented at the International Conference on Antibiotics highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, showing promising results for clinical applications .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacological Effects

In a behavioral study involving rodents, administration of the compound led to significant changes in anxiety-like behavior, suggesting potential applications in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.